8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Medicinal chemistry Pharmacokinetics Lipinski's Rule of Five

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 2091632-41-4) is a heterobifunctional quinolin-2(1H)-one derivative that uniquely combines an 8-fluoro substituent, an N1-methyl group, and a reactive 3-carbaldehyde moiety on a 2-oxo-1,2-dihydroquinoline scaffold. This combination creates a versatile synthetic intermediate for medicinal chemistry, enabling orthogonal derivatization of the quinolinone core for structure-activity-relationship (SAR) exploration.

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
CAS No. 2091632-41-4
Cat. No. B1478466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
CAS2091632-41-4
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2F)C=C(C1=O)C=O
InChIInChI=1S/C11H8FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-6H,1H3
InChIKeyBYEGFOZJIRQPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: A Dual-Substituted Quinolinone Aldehyde Building Block for Precision Drug Discovery


8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 2091632-41-4) is a heterobifunctional quinolin-2(1H)-one derivative that uniquely combines an 8-fluoro substituent, an N1-methyl group, and a reactive 3-carbaldehyde moiety on a 2-oxo-1,2-dihydroquinoline scaffold . This combination creates a versatile synthetic intermediate for medicinal chemistry, enabling orthogonal derivatization of the quinolinone core for structure-activity-relationship (SAR) exploration. Its molecular formula is C11H8FNO2 with a molecular weight of 205.18 g/mol, and it is commercially available at purities up to 98% (HPLC) .

Procurement Alert: Why 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Cannot Be Replaced by Its 1-Desmethyl or 8-Desfluoro Analogs


Generic substitution of 8-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with simpler 2-oxo-1,2-dihydroquinoline-3-carbaldehyde analogs is scientifically unsound and introduces quantifiable risk into research programs. The absence of the 8-fluoro substituent (as in CAS 67735-60-8) alters the ring's electronic character, hydrogen bond acceptor capacity, and metabolic vulnerability, while omission of the N1-methyl group (as in CAS 938377-82-3) introduces an additional hydrogen bond donor, fundamentally changing solubility, membrane permeability, and target binding pharmacophore [1]. The data below demonstrates that this dual-substitution pattern confers a specific physicochemical profile that is non-interchangeable with any single-substituent analog, making direct sourcing of the exact CAS 2091632-41-4 a critical requirement for reproducible SAR studies.

Quantitative Evidence Guide: Verifiable Differentiation of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde from Closest Analogs


Hydrogen Bond Donor (HBD) Count Minimization: Target vs. Des-Methyl Analog

The N1-methyl substitution eliminates the secondary amide hydrogen bond donor present in the des-methyl analog. This reduces the HBD count from 1 to 0, a critical parameter for improving passive membrane permeability and oral bioavailability potential [1][2].

Medicinal chemistry Pharmacokinetics Lipinski's Rule of Five

Lipophilicity Modulation: LogP Comparison of Target Compound versus 8-Desfluoro Analog

The introduction of fluorine at the C8 position increases lipophilicity, driving a measured XLogP3-AA value of approximately 1.1 [1], which is significantly higher than that of the 8-desfluoro analog 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (XLogP ~0.9) [2]. This represents a ~22% increase in calculated logP, which can be pivotal for optimizing target engagement.

Lipophilicity Drug design ADME

Commercial Purity Benchmarking: 98% HPLC Purity Provides Immediate Screening Readiness

Supplied at a guaranteed minimum purity of 98% (HPLC) by qualified vendors , the target compound exceeds the typical 95% purity specification of many close commercial analog stocks, such as 8-fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (AKSci: 95%) . This higher starting purity reduces the risk of screening artifacts due to byproduct interference.

Compound management High-throughput screening Procurement specification

High-Impact Application Scenarios for 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in Drug Discovery and Chemical Biology


CNS Drug Lead Generation via Enhanced Permeability

The absence of hydrogen bond donors (HBD = 0) makes 8-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde a privileged starting point for designing central nervous system (CNS) drug candidates. Its low HBD count, as evidenced in Section 3, aligns with the physicochemical property space associated with high passive brain permeability, a feature not shared by its des-methyl analog (HBD = 1) [Section 3, Evidence_Item 1]. Medicinal chemists can leverage the 3-carbaldehyde handle to append basic amine groups to further tune CNS MPO scores, without the liability of an inherent H-bond donor.

Kinase Inhibitor Scaffold with Metabolic Stability

The 8-fluoro substitution introduces a metabolically resistant C-F bond at a position commonly susceptible to oxidative metabolism in quinolinone cores. Combined with the optimized lipophilicity (ΔXLogP ≈ +0.2 vs. des-fluoro analog) demonstrated in Section 3, this compound serves as an advanced intermediate for synthesizing kinase inhibitor libraries where balancing potency, metabolic stability, and solubility is critical [Section 3, Evidence_Item 2]. The aldehyde functionality enables rapid diversification via reductive amination or Suzuki couplings to probe the kinase hinge-binding region.

High-Throughput Screening-Ready Building Block Procurement

For centralized compound management groups, sourcing this compound at 98% purity (HPLC) immediately qualifies it for HTS registration without additional purification. This contrasts with the 95% purity typical of its 8-fluoro des-methyl comparator, reducing the cost-per-well and quality control burden in large screening campaigns [Section 3, Evidence_Item 3]. This logistical advantage, combined with its dual-substituent uniqueness, makes it a high-value procurement decision for dedicated screening libraries targeting infectious diseases, oncology, or inflammation.

Fluorine-19 NMR Probe for Target Engagement Studies

The single fluorine atom at the 8-position provides a clean, interpretable 19F NMR handle for direct binding and target engagement studies in drug discovery. Unlike the 8-desfluoro analogs, this compound can be used as a sensitive 19F NMR reporter in fragment-based screening, enabling detection of weak binding interactions (KD > 1 mM) that are typically invisible to other biophysical methods. This unique capability, rooted in the 8-fluoro substituent, offers a practical advantage over non-fluorinated comparators for early-stage hit identification.

Quote Request

Request a Quote for 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.